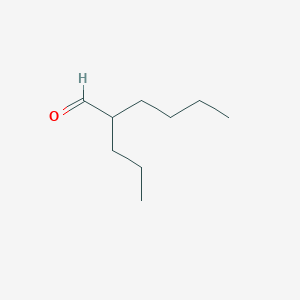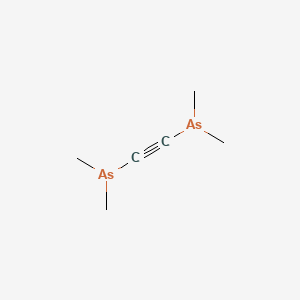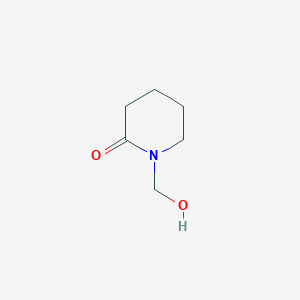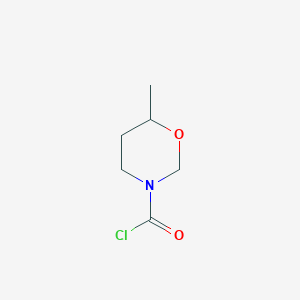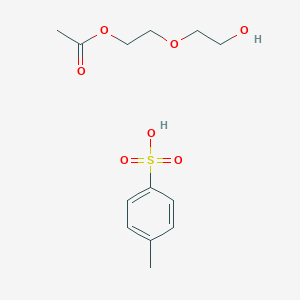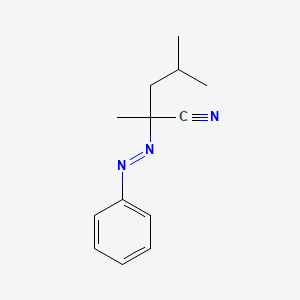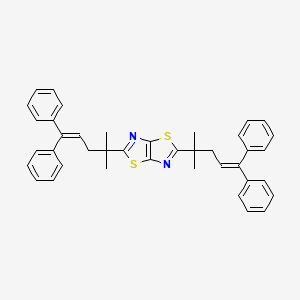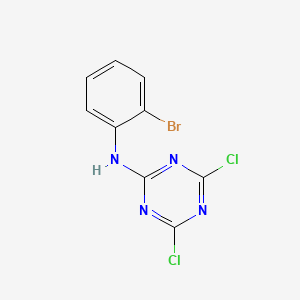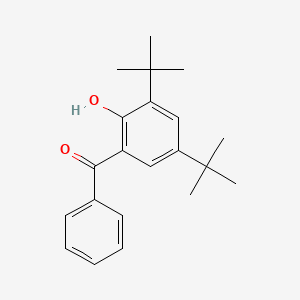
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound known for its unique chemical structure and properties. It is a derivative of benzophenone, characterized by the presence of tert-butyl groups and a hydroxyl group on the phenyl ring. This compound is widely used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Formation of this compound ketone.
Reduction: Formation of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a hydroxyl group on the benzyl position.
2,6-Di-tert-butylphenol: Lacks the carbonyl group but has similar tert-butyl substitutions.
Uniqueness
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of tert-butyl groups and a hydroxyl group on the phenyl ring, which imparts both stability and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
24242-58-8 |
|---|---|
Molekularformel |
C21H26O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O2/c1-20(2,3)15-12-16(18(22)14-10-8-7-9-11-14)19(23)17(13-15)21(4,5)6/h7-13,23H,1-6H3 |
InChI-Schlüssel |
OQRMHHGVEWBTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



